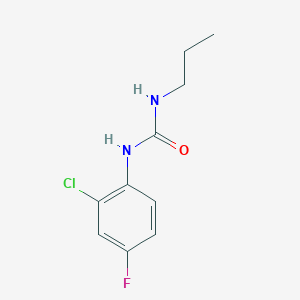
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide, also known as DMFEC, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound is a member of the furan family of compounds and has been shown to possess a range of pharmacological properties. In
作用机制
The exact mechanism of action of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is not yet fully understood, but it is believed to act on the central nervous system. N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to bind to the mu-opioid receptor, which is involved in pain perception and reward pathways. It may also act on other neurotransmitter systems, such as the serotonin and dopamine systems.
Biochemical and physiological effects:
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain responses in mice, as well as exhibit antidepressant-like effects in rats. N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to have anxiolytic effects in rats, reducing anxiety-like behavior in the elevated plus maze test.
实验室实验的优点和局限性
One advantage of using N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide in lab experiments is that it has been shown to have a range of pharmacological effects, making it a versatile compound for studying various biological processes. Additionally, N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is that its exact mechanism of action is not yet fully understood, which may complicate interpretation of experimental results.
未来方向
There are several future directions for research on N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide. One area of interest is its potential as a therapeutic agent for pain management. Further studies could investigate its efficacy in different pain models and explore its potential for combination therapy with other analgesics. Additionally, studies could investigate its potential as an antidepressant or anxiolytic agent, as well as its effects on other neurotransmitter systems. Finally, studies could investigate the safety and toxicity of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide, as well as its potential for drug interactions.
合成方法
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide can be synthesized by several methods, including the reaction of 3-furoic acid with N,N-dimethyl-1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-furoic acid with N,N-dimethyl-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods result in the formation of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide as a white solid.
科学研究应用
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been the subject of several studies focused on its potential as a therapeutic agent. One study investigated its antinociceptive effects in mice, showing that N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide was able to reduce pain responses in both acute and chronic pain models. Another study examined its antidepressant-like effects in rats, demonstrating that N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide was able to increase the time spent in the open arms of an elevated plus maze, indicating an anxiolytic effect.
属性
IUPAC Name |
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(13-7-5-4-6-8-13)16(3)15(17)14-9-10-18-12(14)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBTDSFMNCBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)



![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)


![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

